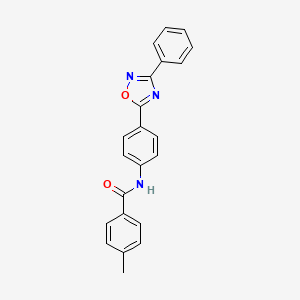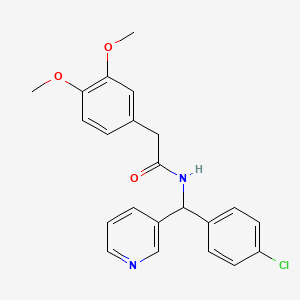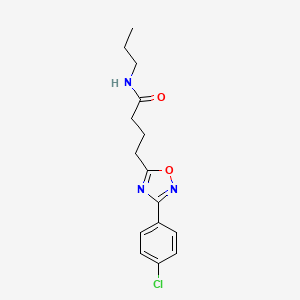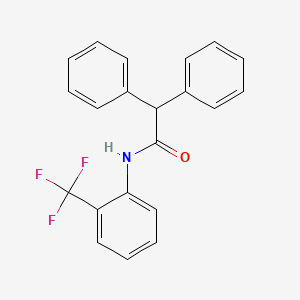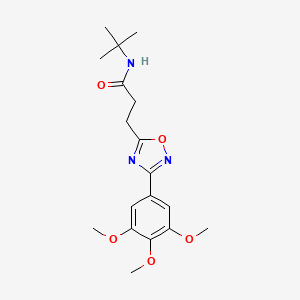
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TBOA, is a compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to modulate glutamate signaling in the brain.
作用機序
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases the extracellular levels of glutamate, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to an increase in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The effects of this compound on neuronal function have been extensively studied in vitro and in vivo. This compound has been found to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, suggesting an increase in glutamatergic neurotransmission. This compound has also been found to induce seizures in animal models, highlighting its potential as a tool for studying epilepsy.
実験室実験の利点と制限
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a tool for studying glutamatergic neurotransmission. It is a potent and selective inhibitor of EAATs, which allows for the modulation of glutamate signaling without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and can be obtained in pure form using column chromatography.
However, there are also limitations to the use of this compound in lab experiments. This compound is a non-specific inhibitor of EAATs and can also inhibit other transporters such as the neutral amino acid transporter. This can lead to off-target effects and limit the interpretation of experimental results. Additionally, this compound has been found to induce seizures in animal models, which can be a confounding factor in studies of neurological disorders.
将来の方向性
There are several future directions for research related to N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective inhibitors of EAATs that can modulate glutamate signaling without affecting other neurotransmitter systems. Another area of interest is the use of this compound as a tool for studying the role of glutamate signaling in neurological disorders such as epilepsy and stroke. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce off-target effects.
合成法
The synthesis of N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of tert-butyl 3-aminopropanoate with 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in research related to neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been found to modulate glutamate signaling in the brain by inhibiting the reuptake of glutamate by EAATs. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
特性
IUPAC Name |
N-tert-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-18(2,3)20-14(22)7-8-15-19-17(21-26-15)11-9-12(23-4)16(25-6)13(10-11)24-5/h9-10H,7-8H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXLWLZGRUECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


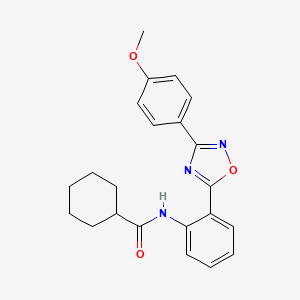
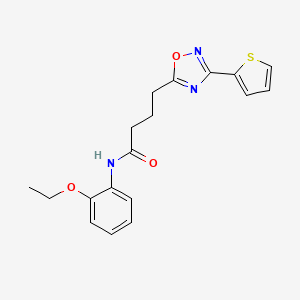



![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
